molecular formula C26H23NOS B023348 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-26-9

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Cat. No. B023348
M. Wt: 397.5 g/mol
InChI Key: QWWKINCXTMBNIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves a series of steps starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, proceeding through alkylation, oxidation, and deprotection reactions. The overall yield from these steps was reported to be 67%, indicating a relatively efficient process for obtaining this compound. This process underscores the compound's pivotal role as a precursor in the synthesis of Prasugrel, a notable antithrombotic medication (Pan Xian-hua, 2011).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one were not identified, research on related tetrahydrothieno pyridine derivatives provides insights into the significance of this structural motif. These compounds are known for their versatile chemical behavior, which is attributable to their heterocyclic nucleus, a core element that offers a wide range of biological activities (J. Sangshetti et al., 2014).

Chemical Reactions and Properties

The reactivity of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is highlighted by its ability to undergo various chemical reactions, including those involving active methylene compounds, aromatics, alcohols, and amines, under acidic or basic conditions. This flexibility in chemical reactivity is indicative of the compound's utility in synthesizing diverse chemical entities, offering a pathway to develop molecules with potential biological activities (T. Goto et al., 1991).

Scientific Research Applications

Trityl Radicals Trityl radicals have been synthesized and studied for their properties and potential applications . The review focuses on the key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals . The promising applications of these radicals are also considered .

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride This compound is a building block for pharmaceutical ingredients . It’s used for research and experimental purposes in the field of life science . The compound is a white to light yellow to light orange powder to crystal . It’s soluble in water .

  • Trityl Radicals

    • Field : Synthetic Chemistry
    • Application : Trityl radicals have been synthesized and studied for their properties and potential applications . The review focuses on the key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals .
    • Results : The promising applications of these radicals are also considered .
  • 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

    • Field : Organic Chemistry
    • Application : This compound is a building block for pharmaceutical ingredients . It’s used for research and experimental purposes in the field of life science .
    • Methods : The compound is a white to light yellow to light orange powder to crystal . It’s soluble in water .
  • 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine Hydrochloride

    • Field : Medical Research
    • Application : This compound, a derivative of tetrahydrothieno[3,2-c]pyridine, was examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors .
  • Trityl Radicals

    • Field : Synthetic Chemistry
    • Application : Trityl radicals have been synthesized and studied for their properties and potential applications . The review focuses on the key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals .
    • Results : The promising applications of these radicals are also considered .
  • 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

    • Field : Organic Chemistry
    • Application : This compound is a building block for pharmaceutical ingredients . It’s used for research and experimental purposes in the field of life science .
    • Methods : The compound is a white to light yellow to light orange powder to crystal . It’s soluble in water .
  • 5-Alkyltetrazoles

    • Field : Medicinal Chemistry
    • Application : Tetrazoles play a prominent role in medicinal chemistry due to their role as carboxylate bioisosteres . A high-yielding and general procedure for the heterobenzylic C H functionalisation of 5-alkyltetrazoles has been developed .
    • Methods : The procedure uses a metalation/electrophilic trapping strategy . Through the use of thermal imaging to identify potentially unsafe exotherms, a continuous flow procedure using flash chemistry strategy has also been developed .
    • Results : This enabled an extremely high productivity rate of 141 g h 1 to be achieved on an entry-level flow system .

properties

IUPAC Name

5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWKINCXTMBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548311
Record name 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

CAS RN

109904-26-9
Record name 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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